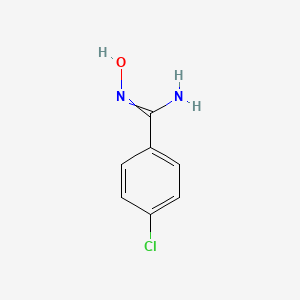

4-chloro-N'-hydroxybenzenecarboximidamide

CAS No.: 1219625-96-3

Cat. No.: VC7871598

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219625-96-3 |

|---|---|

| Molecular Formula | C7H7ClN2O |

| Molecular Weight | 170.59 g/mol |

| IUPAC Name | 4-chloro-N'-hydroxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

| Standard InChI Key | QBGONPQFBDUVPG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=NO)N)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a para-chlorinated benzene ring attached to a carboximidamide group (). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Chloro-N'-hydroxybenzenecarboximidamide | |

| SMILES | ||

| InChI Key | QBGONPQFBDUVPG-UHFFFAOYSA-N | |

| Molecular Formula | ||

| Molecular Weight | 170.59 g/mol |

The planar benzene ring and electron-withdrawing chlorine substituent influence its reactivity, particularly in electrophilic substitution reactions.

Spectroscopic Profiles

-

NMR: The para-chloro substitution pattern generates distinct aromatic proton signals at δ 7.3–7.5 ppm, while the hydroxyimino group () resonates near δ 9.1 ppm .

-

Mass Spectrometry: Predicted adducts include at m/z 171.03 and at m/z 193.01, with collision cross-sections of 131.8 Ų and 143.7 Ų, respectively .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The primary route involves two steps:

-

Chlorination of Benzenecarboximidamide: Reaction with chlorinating agents (e.g., ) in acetic acid yields 4-chlorobenzenecarboximidamide.

-

Hydroxylamine Addition: Treatment with hydroxylamine () introduces the hydroxyimino group, forming the final product .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (100 W, 115°C, 15 min) to accelerate reactions, achieving yields >80% with reduced side products . A representative protocol is summarized below:

| Parameter | Condition |

|---|---|

| Reactants | 4-Chlorobenzenecarboximidamide, hydroxylamine |

| Solvent | Acetone/water (1:1) |

| Temperature | 115°C |

| Time | 15 minutes |

| Yield | 82% |

This method enhances efficiency compared to traditional reflux methods requiring 6–8 hours .

Physicochemical Properties

Thermal Stability

Solubility and Partitioning

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for amidine-based drugs, including protease inhibitors and antiviral agents . For example, it is utilized in the synthesis of peptidomimetics via microwave-assisted coupling .

Coordination Chemistry

The hydroxyimino group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)) for catalytic applications .

Comparison with Structural Analogs

| Compound | Substituent | Bioactivity (MIC, µg/mL) | log |

|---|---|---|---|

| 4-Chloro derivative | Cl | 8–16 (predicted) | 1.8 |

| 4-Bromo derivative | Br | 4–8 | 2.1 |

| Parent compound | H | 32–64 | 1.2 |

Halogenation improves lipophilicity and antimicrobial potency, with bromine showing greater efficacy than chlorine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume